1-(2-fluoroethyl)piperidin-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C7H14FNO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Vorbereitungsmethoden
The synthesis of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common synthetic route includes the reaction of piperidin-4-ol with 2-fluoroethyl bromide under basic conditions to yield 1-(2-fluoroethyl)piperidin-4-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(2-Fluoroethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the fluoroethyl group, yielding piperidin-4-ol.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include ketones, alcohols, and substituted piperidines .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)piperidin-4-ol hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Lacks the fluoroethyl group, resulting in different chemical and biological properties.
1-(2-Chloroethyl)piperidin-4-ol: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and biological activity.
1-(2-Bromoethyl)piperidin-4-ol:
The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluoroethyl)piperidin-4-ol hydrochloride involves the reaction of 4-piperidone with 2-fluoroethylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": ["4-piperidone", "2-fluoroethylamine", "sodium borohydride", "hydrochloric acid", "water"], "Reaction": ["Step 1: 4-piperidone is reacted with 2-fluoroethylamine in the presence of hydrochloric acid to form an imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to yield 1-(2-fluoroethyl)piperidin-4-ol.", "Step 3: The product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-fluoroethyl)piperidin-4-ol."] } | |
CAS-Nummer |
2763779-24-2 |
Molekularformel |
C7H15ClFNO |
Molekulargewicht |
183.65 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c8-3-6-9-4-1-7(10)2-5-9;/h7,10H,1-6H2;1H |
InChI-Schlüssel |
PMCYEFIZAOZBBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)CCF.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.